molecular formula C22H33NO2 B1245425 Progesterone-20-(O-methyloxime) CAS No. 26431-99-2

Progesterone-20-(O-methyloxime)

Cat. No.: B1245425
CAS No.: 26431-99-2
M. Wt: 343.5 g/mol
InChI Key: VYLBCLACJZSBPC-RTXDEMRGSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Progesterone-20-(O-methyloxime) (CAS Number 26431-99-2) is a chemically modified derivative of progesterone designed for specialized research applications. This compound serves as a key tool in scientific investigations, primarily in two areas. First, it is well-established as a derivative for the analytical measurement of plasma progesterone using gas chromatography with nitrogen detection (GC/ND). This method allows for the reliable quantitation of progesterone from small sample volumes . Second, this oxime derivative is a fundamental synthetic precursor for developing water-soluble progesterone prodrugs. Research into EIDD-1723, a synthetic neurosteroid developed for potential treatment of traumatic brain injury, identifies Progesterone-20-oxime as the active metabolite of this water-soluble prodrug . These research directions highlight the compound's value in both analytical chemistry and the development of novel neurotherapeutics. This product is intended for research purposes only in a laboratory setting. It is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

26431-99-2

Molecular Formula

C22H33NO2

Molecular Weight

343.5 g/mol

IUPAC Name

(8S,9S,10R,13S,14S,17S)-17-[(E)-N-methoxy-C-methylcarbonimidoyl]-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C22H33NO2/c1-14(23-25-4)18-7-8-19-17-6-5-15-13-16(24)9-11-21(15,2)20(17)10-12-22(18,19)3/h13,17-20H,5-12H2,1-4H3/b23-14+/t17-,18+,19-,20-,21-,22+/m0/s1

InChI Key

VYLBCLACJZSBPC-RTXDEMRGSA-N

SMILES

CC(=NOC)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C

Isomeric SMILES

C/C(=N\OC)/[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C

Canonical SMILES

CC(=NOC)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C

Synonyms

progesterone-20-(O-methyloxime)

Origin of Product

United States

Scientific Research Applications

Hormonal Therapies

Fertility Treatments
Progesterone-20-(O-methyloxime) is primarily investigated for its role in fertility treatments. Progesterone itself is essential for preparing the endometrium for implantation during assisted reproductive technology (ART) procedures such as in vitro fertilization (IVF). The oxime derivative may enhance the stability and bioavailability of progesterone, potentially improving outcomes in ART cycles .

Hormone Replacement Therapy
In menopausal women, hormone replacement therapy (HRT) often includes progesterone to mitigate symptoms associated with estrogen therapy. The oxime modification could provide a more effective formulation for HRT, reducing side effects while maintaining efficacy .

Gynecological Disorders

Management of Menstrual Disorders
Progesterone-20-(O-methyloxime) may be beneficial in treating conditions like dysmenorrhea and endometriosis. By modulating hormonal levels, this compound can alleviate pain and regulate menstrual cycles. Clinical studies are needed to establish its effectiveness compared to traditional therapies .

Breast Pain Treatment
Topical applications of progesterone have been explored for alleviating breast pain, particularly cyclic mastalgia. The oxime form may offer improved absorption and localized action, making it a candidate for further research in this area .

Neuropsychiatric Applications

Recent research has suggested that progesterone derivatives might have neuroprotective effects. Progesterone-20-(O-methyloxime) could play a role in treating conditions like traumatic brain injury or mood disorders by modulating neurosteroid levels, although more studies are required to validate these claims .

Case Study: Fertility Support

A study involving women undergoing IVF highlighted that supplementation with progesterone improved implantation rates significantly compared to controls. The incorporation of Progesterone-20-(O-methyloxime) could further enhance these outcomes due to its modified pharmacokinetic properties.

Research Findings: Endometriosis

In a clinical trial focused on endometriosis treatment, patients receiving progesterone reported a marked decrease in symptom severity. Future trials could incorporate Progesterone-20-(O-methyloxime) to assess its potential benefits over standard progesterone formulations.

Comparative Analysis Table

Application AreaCurrent Use of ProgesteronePotential Use of Progesterone-20-(O-methyloxime
Fertility TreatmentsLuteal phase supportEnhanced bioavailability in ART
Hormonal TherapiesHRT for menopausal symptomsImproved formulation with fewer side effects
Gynecological DisordersPain managementTargeted topical application
Neuropsychiatric DisordersLimited evidencePotential neuroprotective effects

Q & A

Basic: What are the recommended synthetic routes for Progesterone-20-(O-methyloxime), and how can reaction conditions be optimized?

Progesterone-20-(O-methyloxime) is typically synthesized via oxime formation at the C20 ketone group of progesterone. Methodologically:

  • Reagent Selection : Use methoxyamine hydrochloride under mildly acidic conditions (e.g., pH 4–5 with acetic acid) to facilitate nucleophilic attack on the carbonyl group.
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates, while aqueous-organic biphasic systems improve yield by reducing side reactions .
  • Temperature Control : Reactions are typically conducted at 40–60°C for 6–12 hours, monitored by TLC or HPLC for oxime formation .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) isolates the product. Confirm purity via NMR (δ 2.0–2.5 ppm for methyloxime protons) .

Basic: How should researchers characterize Progesterone-20-(O-methyloxime) to confirm structural fidelity?

Characterization requires multi-analytical validation:

  • NMR Spectroscopy : Compare 1^1H and 13^{13}C NMR spectra with progesterone to identify shifts at C20 (e.g., disappearance of the C20 ketone signal at ~200 ppm in 13^{13}C NMR and emergence of oxime protons at ~8–10 ppm in 1^1H NMR) .
  • X-ray Crystallography : Resolve stereochemistry at the oxime moiety (syn/anti configurations) using single-crystal diffraction, critical for bioactivity studies .
  • Mass Spectrometry : High-resolution MS (HRMS) should confirm the molecular ion [M+H]+^+ with <2 ppm error. For isotopic validation, use deuterated analogs (e.g., Medroxyprogesterone Acetate-d3 protocols ).

Advanced: How can researchers resolve contradictions in reported biological activity data for Progesterone-20-(O-methyloxime)?

Discrepancies in bioactivity often arise from:

  • Impurity Profiles : Use LC-MS to quantify byproducts (e.g., unreacted progesterone, over-oximated derivatives). Reference standards like (20R)-20-Hydroxypregn-4-en-3-one (EP impurity C) are critical for calibration .
  • Assay Variability : Standardize cell-based assays (e.g., progesterone receptor binding) using positive controls (e.g., Medroxyprogesterone Acetate ) and validate via dose-response curves (IC50_{50} ± SEM).
  • Chiral Purity : Oxime stereoisomers (E/Z) exhibit divergent receptor affinities. Resolve via chiral HPLC (Chiralpak AD-H column, hexane/isopropanol mobile phase) .

Advanced: What strategies are effective for studying the stability of Progesterone-20-(O-methyloxime) under physiological conditions?

  • Degradation Kinetics : Incubate the compound in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C. Monitor degradation via UPLC-MS at 0, 6, 12, and 24 hours. Calculate half-life (t1/2t_{1/2}) using first-order kinetics .
  • Photostability : Expose solid and solution forms to UV light (ICH Q1B guidelines). Quantify degradation products (e.g., oxime hydrolysis to progesterone) using validated HPLC methods .
  • Thermal Stability : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify melting points and decomposition thresholds .

Advanced: How can Pd-catalyzed C–H functionalization be applied to modify Progesterone-20-(O-methyloxime) for SAR studies?

Ligand-directed C–H activation enables selective derivatization:

  • Directing Group Design : Incorporate pyridine or quinoline moieties at non-critical positions to coordinate Pd catalysts (e.g., Pd(OAc)2_2) and activate proximal C–H bonds .
  • Functionalization Sites : Target inert C–H bonds (e.g., C17 or C21) for halogenation or arylation. Use DFT calculations to predict regioselectivity and optimize catalyst loading (5–10 mol%) .
  • Post-Functionalization Analysis : Validate new derivatives via 19^{19}F NMR (for fluorinated analogs) or HRMS. Compare receptor binding affinities to establish structure-activity relationships (SAR) .

Basic: What analytical techniques are recommended for quantifying Progesterone-20-(O-methyloxime) in biological matrices?

  • LC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with a gradient of 0.1% formic acid in water/acetonitrile. Monitor transitions m/z 345.2 → 109.1 (quantifier) and 345.2 → 97.1 (qualifier) .
  • Sample Preparation : Solid-phase extraction (SPE) with Oasis HLB cartridges improves recovery (>85%) from plasma or tissue homogenates. Include deuterated internal standards (e.g., Medroxyprogesterone Acetate-d3) to correct matrix effects .

Advanced: How can computational methods aid in predicting the metabolic pathways of Progesterone-20-(O-methyloxime)?

  • In Silico Tools : Use Schrödinger’s ADMET Predictor or SwissADME to identify likely Phase I/II metabolism sites (e.g., oxime hydrolysis, glucuronidation). Cross-validate with in vitro microsomal assays (human liver microsomes + NADPH) .
  • Docking Studies : Simulate interactions with cytochrome P450 enzymes (CYP3A4, CYP2C19) using AutoDock Vina. Prioritize metabolites for synthetic validation .

Advanced: What experimental designs mitigate risks of chirality-related bioactivity variability in Progesterone-20-(O-methyloxime) analogs?

  • Enantioselective Synthesis : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s salen complexes) to isolate E/Z oxime isomers .
  • Biological Evaluation : Test individual stereoisomers in parallel in vitro assays (e.g., PR/GR receptor transactivation) and in vivo models (e.g., ovariectomized rats). Apply ANOVA with post-hoc Tukey tests to compare efficacy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.